Bromosporine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

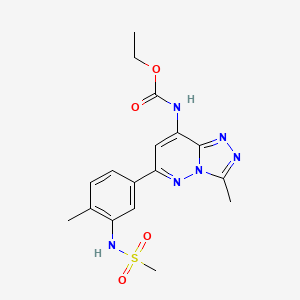

Bromosporine is a potent broad-spectrum bromodomain inhibitor . It is used to inhibit bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and transcription factors . This makes this compound a useful tool in studying the biological roles of these domains .

Synthesis Analysis

The synthesis of this compound is a complex process that involves multiple steps. A study published in Nature Communications provides a comprehensive evaluation of a set of 25 chemical probes, including this compound, that cover 29 human bromodomain targets . Another study published in Science Advances discusses the development of selective and potent BET inhibitors, including this compound .Molecular Structure Analysis

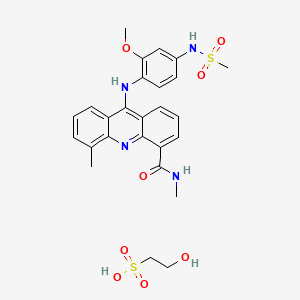

The molecular structure of this compound involves a co-crystal structure with BRD4 . The molecule has a complex structure that allows it to interact with bromodomains and inhibit their function .Chemical Reactions Analysis

This compound’s chemical reactions mainly involve its interaction with bromodomains. A study published in Nature Reviews Drug Discovery discusses how a photo-bromosporine enabled wide-spectrum profiling of bromodomain inhibitors in living cells . Another study in the Journal of the American Chemical Society discusses how a photoaffinity probe, photo-bromosporine, enables the wide-spectrum profiling of bromodomain inhibitors in living cells .Physical And Chemical Properties Analysis

This compound has a molecular weight of 404.44 and a molecular formula of C17H20N6O4S . It has a clogP value of 0.78 and a PSA of 105.64 . It is soluble in DMSO at least up to 50mM .Aplicaciones Científicas De Investigación

Colorectal Cancer Treatment : A study by Cheng et al. (2019) found that Bromosporine, a bromodomain and extraterminal domain (BET) inhibitor, can enhance the effect of 5-Fluorouracil (5-FU) in treating colorectal cancer. The combination was shown to inhibit cell viability, induce apoptosis, and cause cell cycle arrest, suggesting its potential as an effective therapeutic approach for colorectal cancer (Cheng et al., 2019).

HIV-1 Reactivation : Pan et al. (2017) reported that this compound can potently reactivate HIV-1 replication in different latency models. It was found to be more effective when combined with prostratin or TNF-α, indicating its potential use in HIV-1 eradication strategies (Pan et al., 2017).

Leukemia Research : Picaud et al. (2016) developed a promiscuous bromodomain inhibitor, this compound (BSP), targeting BRDs with nanomolar affinity. Their study found significant antiproliferative activity of BSP on leukemic cell lines, identifying BETs as master regulators of primary transcription response in leukemia (Picaud et al., 2016).

Chemical Proteomic Profiling : Li et al. (2019) developed a method using a photoaffinity probe for the wide-spectrum profiling of bromodomain inhibitors like this compound in living cells. This method helps evaluate the selectivity of inhibitors against endogenous bromodomain-containing proteins (BCPs), important for drug discovery in cancer treatment (Li et al., 2019).

Melanoma Treatment Resistance : Research by Dar et al. (2022) identified this compound as a part of a therapeutic strategy overcoming treatment resistance in various molecular subtypes of melanoma. This includes both treatment-naive and resistant BRAF-mutant melanoma and NRAS- and NF-1-mutant melanoma following resistance to PD-1 blockade (Dar et al., 2022).

Mecanismo De Acción

Target of Action

Bromosporine is a broad-spectrum bromodomain inhibitor that targets bromodomains (BRDs), including Bromo and Extra-Terminal (BET) proteins . BET proteins, such as BRD2, BRD3, BRD4, and BRDT, are key regulators of primary transcription response in diseases like leukemia . This compound also targets the Bromodomain Plant Homeodomain (PHD) Finger Transcription Factor (BPTF), a component of the human Nucleosome Remodeling Factor (NURF) .

Mode of Action

this compound interacts with its targets by recognizing and binding to acetylated lysine residues on histones and transcription factors . This interaction regulates gene expression and plays a pivotal role in chromatin biology . This compound’s broad targeting of BRDs allows it to identify cellular processes and diseases where BRDs have a regulatory function .

Biochemical Pathways

this compound affects various biochemical pathways. For instance, it has been shown to stimulate the Mitogen-Activated Protein Kinase pathway, which is targeted by selective BRAF inhibitors . This pathway plays a crucial role in regulating cell division and growth. By inhibiting BRDs, this compound can influence these pathways and alter the transcriptional profiles of cells .

Pharmacokinetics

The pharmacokinetics of a drug molecule is crucial in determining its bioavailability and efficacy

Result of Action

this compound has significant anti-tumor effects. It has been shown to produce strong antiproliferative activity in leukemic cell lines and patient-derived xenografts . Additionally, this compound can cause marked DNA damage and cell-cycle arrest, resulting in the induction of apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the effectiveness of this compound . Moreover, the environment can affect the epigenetic mechanisms, including DNA methylation, which this compound targets .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Bromosporine . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

The future of Bromosporine research lies in further elucidating the biological roles of bromodomains and their potential as targets for the development of targeted treatment strategies . A study published in Nature Reviews Drug Discovery discusses the emerging role of mass spectrometry-based proteomics in drug discovery, which could be applied to the study of this compound .

Propiedades

IUPAC Name |

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBRROMMFMPJAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: Bromosporine binds to bromodomains, which are protein interaction modules recognizing acetylated lysine residues. While it exhibits broad bromodomain binding affinity, studies have shown its primary cellular effects stem from targeting the BET (bromodomain and extra-terminal) family of proteins, particularly BRD4 [, , ]. This binding disrupts the interaction of BET proteins with acetylated histones, ultimately leading to transcriptional downregulation of key genes involved in cell proliferation and survival, including MYC [, ]. This often translates to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models [, , ].

ANone: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data for this compound, several entries in the provided list link to crystal structures of this compound in complex with various bromodomains [12-20]. These structures provide valuable insights into the binding mode of this compound and can be used for further computational studies.

ANone: The provided research papers focus on the biological activity and molecular mechanisms of this compound. Information regarding its material compatibility and stability under different conditions is not included in these studies.

ANone: this compound is typically characterized as a bromodomain inhibitor, meaning it binds to bromodomains and disrupts their function rather than acting as a catalyst in a chemical reaction. Therefore, information regarding catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is not provided in the given research papers.

A: One study employed computational simulations to study the binding characteristics of this compound-based bivalent ligands []. This approach helped determine apparent affinities, dissociation microconstants, and other microscopic details for various protein-ligand complexes, providing a deeper understanding of multivalent interactions.

A: The provided research primarily focuses on this compound as a single chemical entity. While one study investigates bivalent this compound-based ligands [], information about specific structure-activity relationships stemming from modifying the this compound scaffold itself is not included.

ANone: The research papers primarily focus on the biological activity and therapeutic potential of this compound. Details regarding its stability under various conditions, formulation strategies to improve stability, solubility, or bioavailability are not provided.

ANone: The provided research articles concentrate on the biological aspects of this compound, and therefore do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling or disposal.

ANone: While the provided research highlights the in vitro and in vivo effects of this compound, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is not included.

ANone: this compound demonstrates significant in vitro and in vivo efficacy in various models:

- HIV Latency: It reactivates latent HIV-1 in latently infected cells, showing synergistic effects with prostratin or TNF-α [].

- Colorectal Cancer: It exhibits anti-proliferative effects and synergizes with 5-FU in colorectal cancer cells [].

- Melanoma: this compound shows promise in treating distinct molecular subtypes of melanoma, overcoming treatment resistance in some cases [, ].

- Acute Myeloid Leukemia (AML): It impairs the clonogenic activity of various leukemic cell lines and reduces leukemia-initiating potential in vivo [].

- Breast Cancer: It inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in xenograft models of triple-negative and ER-positive breast cancer [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid](/img/structure/B612165.png)

![17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride](/img/structure/B612180.png)

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)

![3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea](/img/structure/B612190.png)